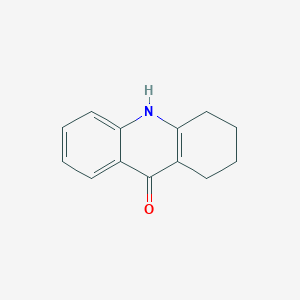

9(2H)-Acridinone, 1,3,4,10-tetrahydro-

Vue d'ensemble

Description

MMV665843 est un composé qui a suscité un intérêt dans le domaine de la recherche antipaludique. Il fait partie de la Malaria Box, une collection de composés assemblés par Medicines for Malaria Venture (MMV) pour aider à la découverte de nouveaux médicaments antipaludiques . Ce composé a montré une activité prometteuse contre Plasmodium falciparum, le parasite responsable de la forme la plus grave du paludisme .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour MMV665843 ne sont pas largement documentées dans la littérature disponible au public. La préparation de composés antipaludiques similaires implique généralement une synthèse organique en plusieurs étapes, y compris la formation d'intermédiaires clés par des réactions telles que la condensation, la cyclisation et les modifications de groupes fonctionnels. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir la scalabilité, la rentabilité et la pureté du produit final.

Analyse Des Réactions Chimiques

MMV665843, comme beaucoup de composés organiques, peut subir différents types de réactions chimiques. Celles-ci comprennent :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Hydrolyse : Cette réaction implique la rupture d'une liaison dans une molécule en utilisant de l'eau. Les conditions acides ou basiques peuvent faciliter l'hydrolyse.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un acide carboxylique, tandis que la réduction peut produire un alcool.

Applications de recherche scientifique

MMV665843 a été principalement étudié pour ses propriétés antipaludiques. Il a montré une activité significative contre Plasmodium falciparum, ce qui en fait un candidat potentiel pour le développement de nouvelles thérapies antipaludiques . Au-delà de son activité antipaludique, des composés comme MMV665843 peuvent également être des outils précieux en recherche biologique pour étudier les mécanismes de résistance des parasites et l'action des médicaments.

Mécanisme d'action

Le mécanisme d'action exact de MMV665843 n'est pas entièrement élucidé. On pense qu'il interfère avec la capacité du parasite à se répliquer et à survivre dans l'hôte. Cela pourrait impliquer le ciblage d'enzymes ou de voies spécifiques essentielles au métabolisme et à la croissance du parasite. Des recherches supplémentaires sont nécessaires pour identifier les cibles moléculaires et les voies précises impliquées.

Applications De Recherche Scientifique

MMV665843 has been primarily studied for its antimalarial properties. It has shown significant activity against Plasmodium falciparum, making it a potential candidate for the development of new antimalarial therapies . Beyond its antimalarial activity, compounds like MMV665843 can also be valuable tools in biological research for studying the mechanisms of parasite resistance and drug action.

Mécanisme D'action

The exact mechanism of action of MMV665843 is not fully elucidated. it is believed to interfere with the parasite’s ability to replicate and survive within the host. This could involve targeting specific enzymes or pathways essential for the parasite’s metabolism and growth. Further research is needed to identify the precise molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

MMV665843 peut être comparé à d'autres composés antipaludiques tels que la chloroquine, la pipéraquine et l'artémisinine . Alors que la chloroquine et la pipéraquine affectent les voies de dégradation des protéines, l'artémisinine présente une activité de destruction rapide. Les propriétés uniques de MMV665843 et son potentiel à surmonter la résistance en font un ajout précieux à l'arsenal des médicaments antipaludiques .

Composés similaires

- Chloroquine

- Pipéraquine

- Artémisinine

- Primaquine

- Méfloquine

Ces composés partagent certaines similitudes dans leur activité antipaludique, mais diffèrent dans leurs mécanismes d'action et leurs profils de résistance.

Activité Biologique

9(2H)-Acridinone, 1,3,4,10-tetrahydro- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

The chemical formula for 9(2H)-Acridinone, 1,3,4,10-tetrahydro- is C₁₃H₁₃NO. It features a unique acridine structure that contributes to its biological properties. The compound is characterized by a fused ring system that enhances its ability to intercalate with DNA, which is crucial for its anticancer activity.

The biological activity of 9(2H)-Acridinone is primarily attributed to its interaction with DNA and various cellular pathways. Key mechanisms include:

- DNA Intercalation : The planar structure of acridine allows it to intercalate between DNA base pairs, disrupting normal replication and transcription processes.

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair.

- Induction of Apoptosis : By interfering with DNA and cellular processes, 9(2H)-Acridinone can trigger programmed cell death (apoptosis) in cancer cells.

Biological Activity Data

Recent studies have reported on the cytotoxic effects of 9(2H)-Acridinone against various cancer cell lines. Below is a summary of findings:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| U937 (human leukemia) | 0.90 | HDAC inhibition and apoptosis induction |

| HCT-116 (colon cancer) | Low micromolar | DNA intercalation and cell cycle arrest |

| A549 (lung cancer) | 59.12–14.87 | Topoisomerase inhibition |

| HeLa (cervical cancer) | IC₅₀ not specified | Induction of autophagy and cell death |

Case Studies

- Study on U937 Cells : A recent investigation demonstrated that 9(2H)-Acridinone significantly inhibited the growth of U937 cells at low concentrations. The study highlighted its ability to induce apoptosis through HDAC inhibition and interaction with DNA, showcasing its potential as a therapeutic agent in leukemia treatment .

- Colon Cancer Efficacy : In another study focusing on HCT-116 cells, the compound exhibited potent cytotoxicity at low micromolar concentrations. The mechanism involved DNA intercalation leading to cell cycle arrest and subsequent apoptosis .

- Combination Therapies : Research has also explored the potential of combining 9(2H)-Acridinone with other chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. This approach aims to utilize its unique mechanisms alongside traditional therapies for improved outcomes .

Propriétés

IUPAC Name |

2,3,4,10-tetrahydro-1H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXTAUZJWYDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157142 | |

| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56717-04-5, 13161-85-8 | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56717-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13161-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-9-acridanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFR4CG6V1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.